molecular formula C10H16O2 B14630508 3-(2-Methylpent-3-en-2-yl)oxolan-2-one CAS No. 53143-89-8

3-(2-Methylpent-3-en-2-yl)oxolan-2-one

Cat. No.: B14630508
CAS No.: 53143-89-8
M. Wt: 168.23 g/mol
InChI Key: GZCKHYPTHFJMTI-UHFFFAOYSA-N
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Description

3-(2-Methylpent-3-en-2-yl)oxolan-2-one is a γ-butyrolactone derivative characterized by a substituted oxolan-2-one (γ-lactone) core. Its structure includes a 2-methylpent-3-en-2-yl substituent at the 3-position of the lactone ring, introducing a branched alkenyl group that confers unique steric and electronic properties. This compound belongs to a broader class of oxolan-2-one derivatives, which are widely studied for their diverse chemical reactivities, synthetic applications, and biological activities .

Properties

CAS No.

53143-89-8

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

3-(2-methylpent-3-en-2-yl)oxolan-2-one

InChI

InChI=1S/C10H16O2/c1-4-6-10(2,3)8-5-7-12-9(8)11/h4,6,8H,5,7H2,1-3H3

InChI Key

GZCKHYPTHFJMTI-UHFFFAOYSA-N

Canonical SMILES

CC=CC(C)(C)C1CCOC1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methylpent-3-en-2-yl)oxolan-2-one can be achieved through several methods. One common approach involves the acid-catalyzed dehydration of 4-hydroxy-3-methyl-2-pentanone . This reaction typically requires an acidic environment and elevated temperatures to facilitate the removal of water and formation of the oxolanone ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methylpent-3-en-2-yl)oxolan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the oxolanone ring to a more saturated form.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like halides, amines, and alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

3-(2-Methylpent-3-en-2-yl)oxolan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Methylpent-3-en-2-yl)oxolan-2-one involves its interaction with various molecular targets. The oxolanone ring can undergo ring-opening reactions, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical transformations, affecting biological pathways and processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The oxolan-2-one core is a common feature among analogs, but substituents at the 3- and 4-positions define their functional diversity:

Compound Substituents Key Structural Differences
3-(2-Methylpent-3-en-2-yl)oxolan-2-one 3: 2-Methylpent-3-en-2-yl (branched alkenyl) Alkenyl group increases hydrophobicity; steric hindrance may reduce reactivity .
Pilocarpine 3: Ethyl; 4: (3-Methylimidazol-4-yl)methyl Imidazole ring enables hydrogen bonding and receptor interactions .
Epi-Pilocarpine 3: (S)-Hydroxy(phenyl)methyl; 4: (1-Methylimidazol-5-yl)methyl Hydroxyphenyl group enhances polarity; stereochemistry affects bioactivity .
5-(1H-Indol-3-yl)oxolan-2-one 5: Indol-3-yl Aromatic indole moiety facilitates π-π stacking; potential CNS activity .
4-[(2H-1,3-Benzodioxol-5-yl)methyl]-3-[hydroxy(3,4,5-trimethoxyphenyl)methyl]oxolan-2-one 3: Hydroxy(trimethoxyphenyl)methyl; 4: Benzodioxolylmethyl Methoxy groups enhance metabolic stability; benzodioxole contributes to planar geometry .

Physicochemical Properties

Key parameters inferred from analogs:

Compound Molecular Weight (g/mol) TPSA (Ų) LogP Rotatable Bonds
This compound ~196.2 (calculated) ~40–50 ~2.5 2
Pilocarpine 208.26 64.7 0.97 5
Epi-Pilocarpine 342.38 92.7 1.82 7
4-[(2H-1,3-Benzodioxol-5-yl)methyl]-... 416.40 92.7 3.20 7

Notes:

  • The alkenyl group in this compound likely increases lipophilicity (LogP ~2.5) compared to polar analogs like pilocarpine .
  • Reduced TPSA (Topological Polar Surface Area) suggests lower solubility in aqueous media compared to imidazole- or hydroxy-substituted derivatives .

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